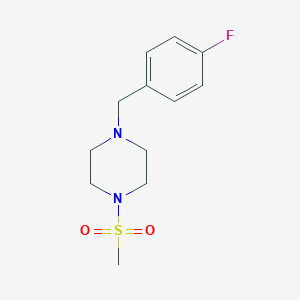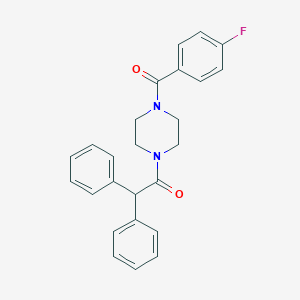
1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine, also known as 4-FBP, is a synthetic compound that belongs to the piperazine family. It has been extensively studied for its potential therapeutic properties, especially as an antidepressant and anxiolytic agent.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine involves the inhibition of the reuptake of serotonin and norepinephrine. This leads to an increase in their extracellular levels, which in turn enhances neurotransmission and improves mood and anxiety. The exact mechanism of action of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine is not fully understood, but it is believed to involve the binding of the compound to the SERT and NET.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine has antidepressant and anxiolytic effects in animal models. It has been found to increase the extracellular levels of serotonin and norepinephrine in the brain, leading to enhanced neurotransmission. In addition, 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine may have neuroprotective effects as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine is that it has a high affinity for the SERT and NET, making it a potent inhibitor of serotonin and norepinephrine uptake. This makes it a useful tool for studying the role of these neurotransmitters in the regulation of mood and anxiety. However, one limitation of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine is that it is not very selective, and can also inhibit the uptake of dopamine and other neurotransmitters. This can make it difficult to interpret the results of experiments that use 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine. One area of interest is the development of more selective inhibitors of the SERT and NET, which could have fewer side effects and be more effective in treating depression and anxiety. Another area of interest is the study of the long-term effects of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine on the brain, including its potential neuroprotective effects. Finally, there is a need for more studies on the safety and efficacy of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine involves the reaction of 4-fluorobenzyl chloride with methylsulfonylpiperazine in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization. The yield of the synthesis process is reported to be around 70-80%.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine has been extensively studied for its potential therapeutic properties, especially as an antidepressant and anxiolytic agent. It has been found to have a high affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are implicated in the regulation of mood and anxiety. Studies have shown that 1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine inhibits the uptake of serotonin and norepinephrine, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Propiedades
Nombre del producto |
1-(4-Fluorobenzyl)-4-(methylsulfonyl)piperazine |
|---|---|
Fórmula molecular |
C12H17FN2O2S |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)15-8-6-14(7-9-15)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3 |
Clave InChI |
IWQSKHYHXALZML-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)

![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)